Predicted Boiling Point Elevation Relative to 3,5-Regioisomer
1-Phenyl-4,5-bis-(trifluoromethyl)-1H-pyrazole exhibits a predicted boiling point of 259.1±35.0 °C, whereas the regioisomeric 3,5-bis(trifluoromethyl)-1-phenylpyrazole has a reported boiling point of 220.8 °C at 760 mmHg . This ~38 °C difference in boiling point reflects the distinct intermolecular interactions arising from the 4,5-substitution pattern.
| Evidence Dimension | Boiling Point |
|---|---|
| Target Compound Data | 259.1±35.0 °C (Predicted) |
| Comparator Or Baseline | 3,5-Bis(trifluoromethyl)-1-phenylpyrazole: 220.8 °C at 760 mmHg |
| Quantified Difference | Approximately +38.3 °C |
| Conditions | Predicted value (Advanced Chemistry Development software) vs. reported value at atmospheric pressure. |
Why This Matters
The higher boiling point of the 4,5-isomer indicates stronger intermolecular forces, which influences purification strategy selection (e.g., distillation vs. recrystallization) and may affect chromatographic retention times in analytical method development.
